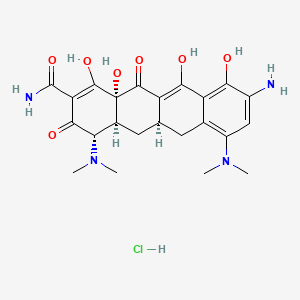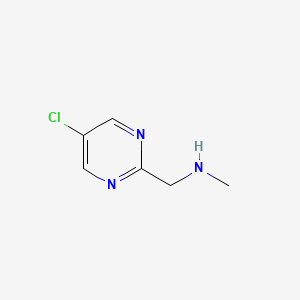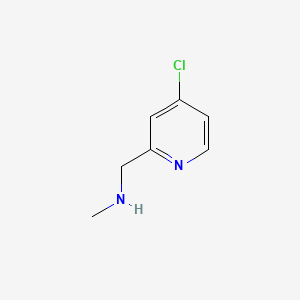
(5Z,9Z,13E)-Geranylgeranylacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,9Z,13E)-Geranylgeranylacetone (GGA) is a naturally occurring compound found in a variety of plants, including rosemary, thyme, and oregano. It is a member of the terpene family, and is composed of five carbon atoms, nine hydrogen atoms, and thirteen oxygen atoms. GGA is a colorless liquid with a distinct aroma, and has been used for centuries in traditional medicines and folk remedies. In recent years, GGA has been studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and antibacterial properties.
Scientific Research Applications
(5Z,9Z,13E)-Geranylgeranylacetone has been studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and antibacterial properties. In recent years, (5Z,9Z,13E)-Geranylgeranylacetone has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. (5Z,9Z,13E)-Geranylgeranylacetone has also been studied for its potential use as an insect repellent, and its ability to protect crops from fungal infections.
Mechanism of Action
The mechanism of action of (5Z,9Z,13E)-Geranylgeranylacetone is not yet fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. (5Z,9Z,13E)-Geranylgeranylacetone has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. (5Z,9Z,13E)-Geranylgeranylacetone has also been shown to possess antibacterial activity by inhibiting the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects
(5Z,9Z,13E)-Geranylgeranylacetone has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that (5Z,9Z,13E)-Geranylgeranylacetone has anti-inflammatory, antioxidant, and antibacterial properties. (5Z,9Z,13E)-Geranylgeranylacetone has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In vivo studies have demonstrated that (5Z,9Z,13E)-Geranylgeranylacetone has the potential to protect against oxidative stress and reduce inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using (5Z,9Z,13E)-Geranylgeranylacetone in laboratory experiments is that it is a naturally occurring compound that is widely available and relatively inexpensive. Additionally, (5Z,9Z,13E)-Geranylgeranylacetone is relatively stable and can be synthesized in high yields using a variety of methods. However, there are some limitations to using (5Z,9Z,13E)-Geranylgeranylacetone in laboratory experiments. (5Z,9Z,13E)-Geranylgeranylacetone is a volatile compound, so it must be stored in an airtight container and handled with care. Additionally, (5Z,9Z,13E)-Geranylgeranylacetone is a strong irritant and can cause skin and eye irritation if not handled properly.
Future Directions
The potential therapeutic applications of (5Z,9Z,13E)-Geranylgeranylacetone are still being studied, and there are a number of possible future directions for research. Further studies should be conducted to investigate the effects of (5Z,9Z,13E)-Geranylgeranylacetone on other diseases and conditions, such as diabetes, obesity, and Alzheimer’s disease. Additionally, further studies should be conducted to investigate the mechanism of action of (5Z,9Z,13E)-Geranylgeranylacetone, as well as its potential interactions with other drugs. Finally, further studies should be conducted to investigate the potential of (5Z,9Z,13E)-Geranylgeranylacetone as an insect repellent and its ability to protect crops from fungal infections.
Synthesis Methods
(5Z,9Z,13E)-Geranylgeranylacetone can be synthesized by a variety of methods, including the Claisen-Schmidt condensation reaction and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the reaction of aldehydes, such as geranial, and an alkoxide, such as potassium tert-butoxide, in an aqueous solution. The Wittig reaction involves the reaction of a phosphonium salt, such as triphenylphosphine, with an aldehyde, such as geranial, in an organic solvent. Both methods produce (5Z,9Z,13E)-Geranylgeranylacetone in high yields.
properties
IUPAC Name |
(5Z,9Z,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15-,22-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NMILVPMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,9Z,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

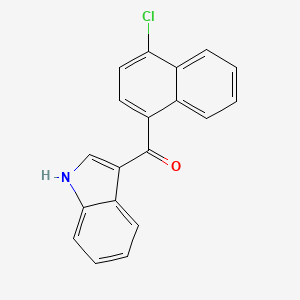
![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)
![(5R)-2,2,8,8,9,9-Hexamethyl-3,3-diphenyl-5-[3-(trimethylsilyl)-2-propyn-1-yl]-4,7-ddioxa-3,8-disilad](/img/no-structure.png)

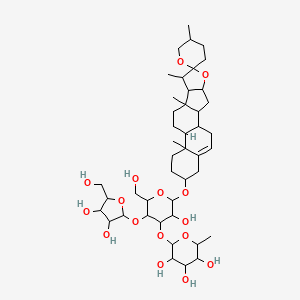
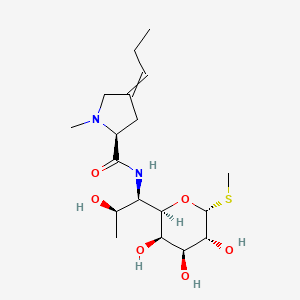
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

